

# Unveiling the Solid-State Architecture of N-Phenylmethacrylamide: A Technical Guide

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## Compound of Interest

Compound Name: *N-Phenylmethacrylamide*

Cat. No.: B167878

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Presents a comprehensive technical guide on the crystal structure analysis of **N-Phenylmethacrylamide**, offering valuable insights for researchers, scientists, and professionals in drug development. This guide details the crystallographic parameters, experimental procedures, and molecular geometry of the compound, providing a foundational resource for understanding its solid-state behavior.

**N-Phenylmethacrylamide**, a versatile monomer in polymer chemistry, has garnered significant interest due to its role in the synthesis of functional polymers with applications in biomedicine and materials science. Understanding its three-dimensional structure is paramount for predicting its reactivity, polymerization behavior, and the properties of the resulting materials. This whitepaper provides an in-depth analysis of the crystal structure of **N-Phenylmethacrylamide**, based on single-crystal X-ray diffraction studies.

## Crystallographic Data Summary

The crystal structure of **N-Phenylmethacrylamide** has been determined and the data has been deposited in the Cambridge Structural Database (CSD) under the deposition number 131838.<sup>[1]</sup> The compound is known to exist in at least two polymorphic forms, referred to as dimorphs. The crystallographic data presented here corresponds to the initially characterized form.

Table 1: Crystal Data and Structure Refinement for **N-Phenylmethacrylamide**

Parameter	Value
Empirical Formula	C <sub>10</sub> H <sub>11</sub> NO
Formula Weight	161.20
Temperature	293(2) K
Wavelength	1.54184 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	10.345(2) Å
b	9.855(2) Å
c	9.098(2) Å
α	90°
β	109.99(1)°
γ	90°
Volume	871.1(3) Å <sup>3</sup>
Z	4
Density (calculated)	1.229 Mg/m <sup>3</sup>
Absorption Coefficient	0.655 mm <sup>-1</sup>
F(000)	344
Data Collection	
Diffractometer	Rigaku AFC7S
Radiation Source	Cu Kα
Theta range for data collection	5.37 to 67.03°
Index ranges	-12 ≤ h ≤ 11, 0 ≤ k ≤ 11, 0 ≤ l ≤ 10

Reflections collected	1641
Independent reflections	1538 [R(int) = 0.026]
Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1538 / 0 / 109
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I>2sigma(I)]	R1 = 0.041, wR2 = 0.116
R indices (all data)	R1 = 0.052, wR2 = 0.124
Largest diff. peak and hole	0.13 and -0.12 e.Å <sup>-3</sup>

## Experimental Protocols

### Synthesis of N-Phenylmethacrylamide

**N-Phenylmethacrylamide** was synthesized by the reaction of methacryloyl chloride with aniline in the presence of a base, such as triethylamine or sodium hydroxide, in an appropriate solvent like diethyl ether or dichloromethane. The general procedure involves the slow addition of methacryloyl chloride to a cooled solution of aniline and the base. After the addition is complete, the reaction mixture is stirred at room temperature to ensure complete reaction. The resulting product is then isolated by filtration and purified by recrystallization from a suitable solvent, such as aqueous ethanol or a hexane-ethyl acetate mixture, to yield crystalline **N-Phenylmethacrylamide**.

### Single Crystal Growth

Single crystals of **N-Phenylmethacrylamide** suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the purified compound in a suitable solvent system. A common method involves dissolving the synthesized **N-Phenylmethacrylamide** in a solvent such as ethanol or an ethyl acetate/hexane mixture at a slightly elevated temperature, followed by slow cooling and evaporation of the solvent at room temperature over several days.

### X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer equipped with a graphite-monochromated Cu K $\alpha$  radiation source. The crystal structure was solved by direct methods and refined by full-matrix least-squares procedures on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.

## Molecular and Crystal Structure

The molecular structure of **N-Phenylmethacrylamide** consists of a phenyl ring and a methacrylamide group. The amide linkage connects these two moieties. The crystal packing is characterized by intermolecular hydrogen bonds between the amide groups of adjacent molecules. Specifically, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom (C=O) of a neighboring molecule, creating chains of molecules within the crystal lattice. These hydrogen-bonded chains are further packed together through van der Waals interactions.

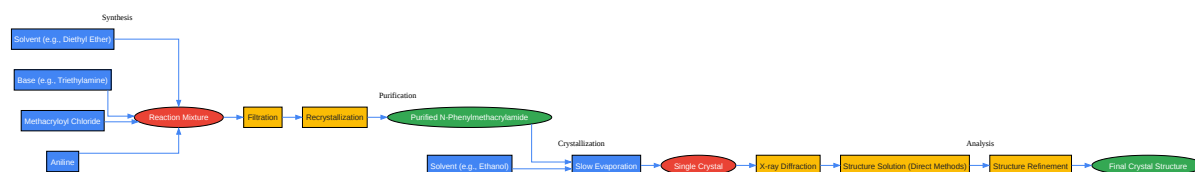
Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length
O(1)	C(8)	1.234(2)
N(1)	C(8)	1.341(2)
N(1)	C(1)	1.424(2)
C(8)	C(9)	1.492(3)
C(9)	C(10)	1.321(3)
C(9)	C(11)	1.494(3)

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle
C(8)	N(1)	C(1)	127.3(2)
O(1)	C(8)	N(1)	123.1(2)
O(1)	C(8)	C(9)	121.2(2)
N(1)	C(8)	C(9)	115.7(2)
C(10)	C(9)	C(8)	117.8(2)
C(10)	C(9)	C(11)	119.8(2)
C(8)	C(9)	C(11)	122.4(2)

## Visualizations



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## References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
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